molecular formula C20H15N3O2 B4778807 4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol

4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol

Cat. No.: B4778807
M. Wt: 329.4 g/mol
InChI Key: QXLLAUZEOMPJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol is a useful research compound. Its molecular formula is C20H15N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol is 329.116426730 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

The exact mode of action of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and van der waals forces

Biochemical Pathways

Compounds with similar structures have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This suggests that 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol may also influence these pathways, but further studies are required to confirm this.

Pharmacokinetics

The pharmacokinetic properties of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, which can be influenced by these properties, is also unknown. The compound’s predicted pka value of 913 suggests it may be well-absorbed in the gastrointestinal tract due to its relative stability in acidic environments.

Result of Action

Based on its structural similarity to other compounds, it may exhibit antioxidant and anticancer activities

Biochemical Analysis

Biochemical Properties

4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The interaction with these enzymes is primarily influenced by hydrogen bonding and van der Waals forces, indicating a spontaneous process . These interactions suggest that 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol could be a potential therapeutic agent for managing hyperglycemia.

Cellular Effects

4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol affects various types of cells and cellular processes. It has been observed to reduce cell viability and suppress cell migration in cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antioxidant properties, which can protect cells from oxidative stress and damage . These effects highlight its potential as an anticancer and antioxidant agent.

Molecular Mechanism

The molecular mechanism of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of α-amylase and α-glucosidase, inhibiting their activity . This inhibition is achieved through hydrogen bonds and van der Waals forces, which stabilize the compound-enzyme complex . Additionally, it modulates gene expression related to oxidative stress response, further contributing to its antioxidant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity against α-amylase and α-glucosidase over extended periods

Dosage Effects in Animal Models

The effects of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol vary with different dosages in animal models. At lower doses, it effectively inhibits α-amylase and α-glucosidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-amylase and α-glucosidase, influencing metabolic flux and metabolite levels . Additionally, it may affect other metabolic pathways related to oxidative stress and antioxidant defense . Understanding these pathways is essential for elucidating its therapeutic potential.

Transport and Distribution

The transport and distribution of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, its antioxidant properties may be enhanced by its ability to accumulate in cellular compartments prone to oxidative stress .

Subcellular Localization

4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and protecting cells from oxidative damage.

Properties

IUPAC Name

4-[4-(4-hydroxyanilino)phthalazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-22-19)21-14-7-11-16(25)12-8-14/h1-12,24-25H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLLAUZEOMPJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol
Reactant of Route 2
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol
Reactant of Route 3
Reactant of Route 3
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol
Reactant of Route 4
Reactant of Route 4
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol
Reactant of Route 5
Reactant of Route 5
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol
Reactant of Route 6
Reactant of Route 6
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.